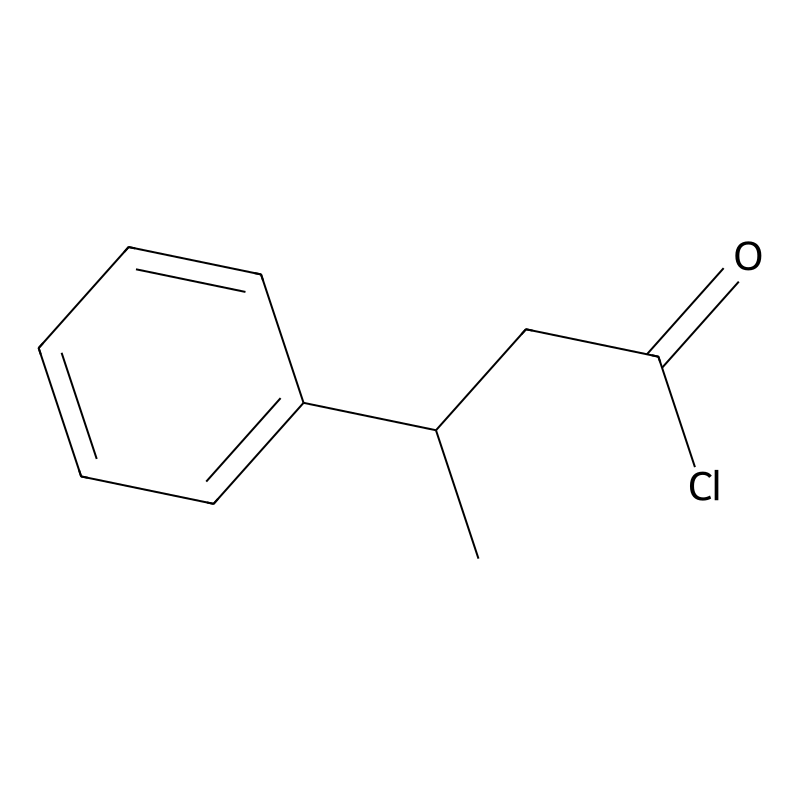

3-Phenyl-butyryl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Acylating agent: Due to the presence of the acyl chloride (COCI) functional group, 3-Phenylbutanoyl chloride can act as an acylating agent. This means it can react with various nucleophiles, such as alcohols, amines, and thiols, to form new carbon-carbon bonds. This property could be useful for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials [PubChem, National Institutes of Health, "3-Phenylbutanoyl chloride" ].

Medicinal Chemistry:

- Scaffold for drug development: The structure of 3-Phenylbutanoyl chloride, with its aromatic ring and carbonyl group, resembles some known bioactive molecules. This suggests its potential as a scaffold for the development of new drugs. Researchers could modify the molecule to introduce various functionalities and explore its biological activity against different targets [MedChemNet, "Scaffold in Drug Discovery" ].

Material Science:

- Precursor for polymers: The reactive acyl chloride group allows 3-Phenylbutanoyl chloride to participate in polymerization reactions. Depending on the chosen reaction conditions and co-reactants, it could potentially be used as a building block for the synthesis of various polymers with interesting properties [American Chemical Society, "Polymerization" ].

3-Phenyl-butyryl chloride, also known as 3-phenylbutanoyl chloride, is an organic compound with the molecular formula and a molecular weight of 182.64 g/mol. It appears as a colorless to pale yellow liquid and is primarily utilized as an intermediate in organic synthesis. The compound features a phenyl group attached to a butanoyl chain, which contributes to its distinctive reactivity and selectivity in

- Acylation Reactions: It reacts with alcohols, amines, and thiols to produce esters, amides, and thioesters, respectively. This property makes it a valuable acylating agent in organic synthesis.

- Substitution Reactions: The chloride group can be replaced by other nucleophiles such as hydroxide ions or alkoxides through nucleophilic substitution reactions .

These reactions are fundamental for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

While specific biological activities of 3-Phenyl-butyryl chloride have not been extensively documented, its structure suggests potential interactions with biological systems. Compounds with similar structures often exhibit bioactive properties, making this compound a candidate for further investigation in medicinal chemistry. Its reactivity as an acylating agent may allow it to interact with biological molecules, potentially leading to therapeutic applications.

The synthesis of 3-Phenyl-butyryl chloride can be achieved through several methods:

- Reaction of 3-Phenylbutanoic Acid with Thionyl Chloride: This common synthetic route involves refluxing 3-phenylbutanoic acid with thionyl chloride (SOCl₂), resulting in the formation of the acid chloride along with the release of sulfur dioxide (SO₂) gas.

- Oxalyl Chloride Method: Another approach utilizes oxalyl chloride under similar conditions to produce 3-Phenyl-butyryl chloride efficiently.

These methods highlight the compound's accessibility for research and industrial applications.

3-Phenyl-butyryl chloride has diverse applications in various fields:

- Organic Synthesis: It serves as an acylating agent for synthesizing esters and amides, which are crucial in creating pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The compound's structure may be modified to develop new drugs, leveraging its potential as a scaffold for bioactive molecules.

- Material Science: Its reactive acyl chloride group allows participation in polymerization reactions, making it useful as a building block for polymers with specialized properties.

3-Phenyl-butyryl chloride can be compared with several similar compounds based on their structural and functional characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzoyl Chloride | Aromatic ring with carbonyl group | Commonly used in acylation but lacks the butanoyl chain |

| Acetyl Chloride | Simple acetyl group | More reactive due to smaller steric hindrance |

| 4-Phenylbutyric Acid | Similar but contains a carboxylic acid | Exhibits different reactivity due to acidic nature |

These comparisons underline the unique aspects of 3-Phenyl-butyryl chloride, particularly its specific structure that combines a phenyl group with a butanoyl chain, granting it distinct reactivity patterns not found in simpler acyl chlorides.